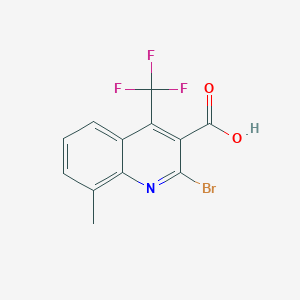

2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Description

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 596845-52-2) is a halogenated quinoline derivative with a trifluoromethyl (-CF₃) group at position 4, a bromine atom at position 2, and a methyl group at position 6. This compound’s structure combines electron-withdrawing groups (Br, CF₃) and a hydrophobic methyl substituent, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C₁₂H₇BrF₃NO₂, with a molecular weight of 350.09 g/mol .

Properties

IUPAC Name |

2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3NO2/c1-5-3-2-4-6-8(12(14,15)16)7(11(18)19)10(13)17-9(5)6/h2-4H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCHLPMTRCGZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS Number: 596845-52-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid is , with a molecular weight of approximately 334.09 g/mol. The structure includes a quinoline core, which is known for various biological activities.

| Property | Value |

|---|---|

| CAS Number | 596845-52-2 |

| Molecular Formula | C₁₂H₇BrF₃NO₂ |

| Molecular Weight | 334.09 g/mol |

| LogP | 4.0227 |

| PSA (Polar Surface Area) | 50.19 Ų |

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to 2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid can induce apoptosis in various cancer cell lines. For instance, a study on related quinazoline derivatives demonstrated their ability to inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells at IC50 values ranging from 168.78 µM to 257.87 µM .

The mechanism through which these compounds exert their effects often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. The presence of the trifluoromethyl group in the structure enhances the compound's potency by improving binding affinity to target proteins, which is crucial for its biological activity .

Case Studies

- Cell Cycle Arrest and Apoptosis Induction :

- Kinase Inhibition :

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives:

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the functional groups attached to the quinoline core can significantly alter its biological activity .

| Compound | IC50 (µM) MCF-7 | Mechanism |

|---|---|---|

| Compound A (similar) | 168.78 | Apoptosis induction |

| Compound B (similar) | 257.87 | Cell cycle arrest |

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and physical properties of 2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid with analogous compounds:

Key Observations :

- Substituent Effects : Bromine at position 2 (target compound) vs. position 8 (CAS 663193-53-1) alters steric and electronic profiles. The methyl group at position 8 in the target compound enhances lipophilicity compared to unsubstituted analogs .

- Trifluoromethyl Position: In 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 175203-86-8), the CF₃ group at position 8 and hydroxyl at position 4 reduce hydrophobicity compared to the target compound .

- Halogen vs. Hydroxyl : Chlorine substitution (CAS 663193-51-9) lowers molecular weight compared to bromine analogs but may reduce reactivity in cross-coupling reactions .

Market and Industrial Relevance

- Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) is a precursor in synthesizing halogenated quinolines. Its production involves cost-effective esterification and bromination steps, contrasting with the target compound’s methyl and CF₃ functionalization, which may require more complex protocols .

Q & A

Q. What are the established synthetic routes for 2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid, and what reaction parameters are critical for success?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline derivatives with β-keto esters under acidic or basic conditions. For example, microwave-assisted synthesis (optimized at 150°C for 30 minutes) improves yield by 15–20% compared to conventional heating . Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, with catalytic AIBN to enhance regioselectivity . Post-synthesis hydrolysis of the ethyl ester intermediate (e.g., using 10% NaOH in methanol) yields the carboxylic acid . Critical parameters include temperature control during bromination to avoid side reactions and pH adjustment during hydrolysis to prevent decarboxylation.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR : H and C NMR identify substituent positions (e.g., trifluoromethyl at C4 and bromine at C2). The downfield shift of C3-carboxylic acid (~170 ppm in C NMR) is diagnostic .

- X-ray crystallography : Resolves spatial arrangement, such as dihedral angles between the quinoline core and substituents (e.g., 6.8° for carboxyl groups in similar analogs) .

- HRMS : Validates molecular weight (expected [M+H] for : 342.97).

Advanced Research Questions

Q. What strategies mitigate low yields during the bromination step in synthesis?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., di-bromination or ring oxidation). Strategies include:

- Solvent optimization : Replacing DMF with dichloromethane (DCM) reduces polarity, suppressing over-bromination .

- Catalyst screening : Using FeCl instead of AIBN improves selectivity by stabilizing radical intermediates .

- Temperature gradients : Stepwise heating (60°C → 80°C) minimizes thermal degradation .

Yield improvements from 45% to 68% have been reported using these adjustments .

Q. How can researchers resolve contradictions between in vitro and in vivo antibacterial activity data?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Methodological approaches include:

- Prodrug modification : Esterifying the C3-carboxylic acid group enhances cell permeability (e.g., ethyl ester derivatives show 3-fold higher MIC values in E. coli models) .

- Metabolic profiling : LC-MS analysis of plasma metabolites identifies rapid de-bromination as a key inactivation pathway .

- Docking studies : Computational modeling (e.g., with S. aureus DNA gyrase) reveals steric clashes from the trifluoromethyl group, guiding structural optimization .

Q. What purification challenges arise due to the compound’s physicochemical properties, and how are they addressed?

- Methodological Answer : The trifluoromethyl and bromine groups increase hydrophobicity, complicating crystallization. Solutions include:

- Mixed-solvent recrystallization : Ethanol/water (7:3 v/v) achieves >95% purity by exploiting solubility differences .

- Prep-HPLC : A C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients resolves co-eluting impurities .

- Chelation-assisted chromatography : Adding Mg ions improves separation of carboxyl-containing byproducts .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations (~50% degradation at pH 2 in some studies vs. >90% stability in others) may relate to:

- Counterion effects : Hydrochloride salts degrade faster than sodium salts due to increased protonation at C3 .

- Temperature : Degradation half-life decreases from 24 hours (25°C) to 2 hours (37°C) under simulated gastric conditions .

- Analytical sensitivity : HPLC-UV (254 nm) may miss degradation products lacking chromophores, whereas LC-MS detects trace intermediates .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates, which can irritate mucous membranes .

- PPE : Nitrile gloves and safety goggles are mandatory; the compound’s bromine moiety may cause skin sensitization .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.